![molecular formula C19H11FO2 B15161387 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one CAS No. 652138-24-4](/img/structure/B15161387.png)
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a fluorine atom attached to the phenyl ring, which can influence its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one typically involves multi-component reactions. One common method is the reaction of 2-fluorobenzaldehyde with 2-naphthol in the presence of a catalyst under reflux conditions. The reaction can be carried out in various solvents, such as ethanol or acetonitrile, and often requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthopyrans with different functional groups.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic materials for applications in lenses, coatings, and smart windows.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo photochromic transitions. When exposed to UV light, the compound can switch from a closed form to an open form, resulting in a change in color. This photochromic behavior is due to the reversible cleavage and formation of chemical bonds within the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various cellular components, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3H-Naphtho[2,1-b]pyran: Lacks the fluorine atom, which can affect its chemical properties.
2H-Naphtho[1,2-b]pyran: Another isomer with different photochromic properties.
Spiropyrans: Compounds with similar photochromic behavior but different structural features.
Uniqueness
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is unique due to the presence of the fluorine atom, which can enhance its stability and alter its reactivity compared to other naphthopyrans. This makes it a valuable compound for various applications, particularly in the development of advanced photochromic materials.
Propiedades
Número CAS |
652138-24-4 |
|---|---|
Fórmula molecular |
C19H11FO2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C19H11FO2/c20-15-8-4-3-7-14(15)18-11-16(21)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11H |
Clave InChI |
ZWMCNYORTGSOLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
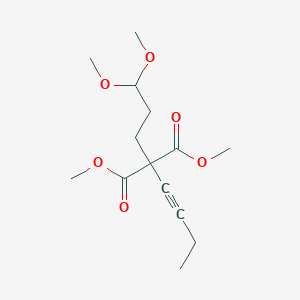

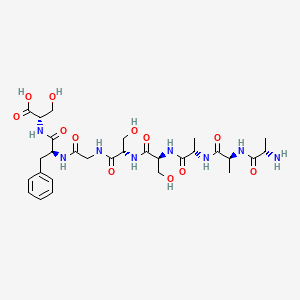
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)


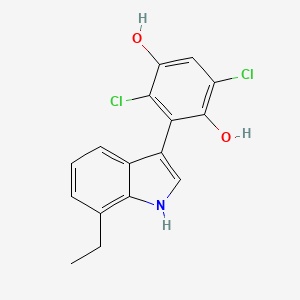

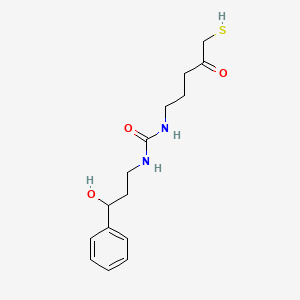
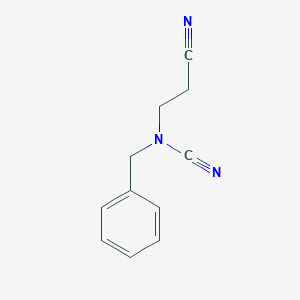
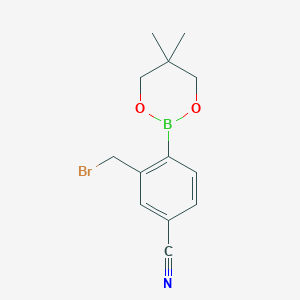
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)
